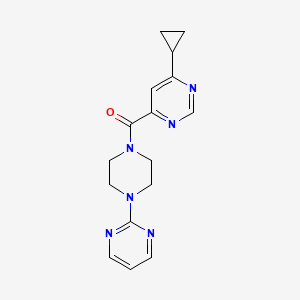
3-(Hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)pyrrolidin-2-one is a compound with the molecular formula C5H9NO2 . It is a derivative of 2-pyrrolidone, which is used for therapeutic purposes as a prostanoid receptor agonist .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including 3-(Hydroxymethyl)pyrrolidin-2-one, involves a cascade of reactions. The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using specific oxidants and additives .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)pyrrolidin-2-one consists of a five-membered ring with one nitrogen atom and four carbon atoms . The average mass of the molecule is 115.131 Da, and the monoisotopic mass is 115.063332 Da .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)pyrrolidin-2-one is a solid at room temperature . It has a molecular weight of 115.13 . The compound should be stored in a dry place at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
3-(Hydroxymethyl)pyrrolidin-2-one and its derivatives play a significant role in the synthesis of bioactive compounds. For instance, 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, derived from 3-(Hydroxymethyl)pyrrolidin-2-one, have been synthesized as potential glycosidase inhibitors, indicating their relevance in medicinal chemistry (Curtis et al., 2007).
Vibrational and Molecular Mechanics Analysis
The compound has also been a subject of vibrational and molecular mechanics studies. For example, a study explored the solvent effects in building blocks of bioactive compounds, including 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, to understand the mechanisms involved in their reactions (Conti et al., 2006).
Synthesis of Non-Aromatic Heterocyclic Compounds
In the field of pharmacy, the synthesis of new medicinal molecules with improved biological activity often involves introducing various substituents into the nucleus of pyrrolidin-2-ones, highlighting the importance of 3-(Hydroxymethyl)pyrrolidin-2-one derivatives (Rubtsova et al., 2020).
Electronic Properties and Structural Analysis
Detailed theoretical and experimental studies have been conducted to understand the electronic properties and structural configurations of derivatives of 3-(Hydroxymethyl)pyrrolidin-2-one. Such studies contribute to the broader understanding of its chemical reactivity and potential applications in various fields (Arjunan et al., 2012).
Magnetic and Optical Properties
The compound has also been explored in the context of magnetic and optical properties, as seen in a study involving lanthanide clusters that featured 2-(hydroxymethyl)pyridine, a related compound, which exhibited unique physical properties (Alexandropoulos et al., 2011).
Conjugate Addition Reactions and Synthesis of Bioactive Molecules
3-(Hydroxymethyl)pyrrolidin-2-one derivatives have been used as starting materials in organic synthesis, demonstrating their versatility in conjugate addition reactions for the synthesis of bioactive molecules (Alves, 2007).
Iron Chelating Properties
Studies have also been conducted on derivatives like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one to explore their iron chelating properties, which is significant in the treatment of iron overload diseases (Lachowicz et al., 2016).
Mécanisme D'action
While the specific mechanism of action for 3-(Hydroxymethyl)pyrrolidin-2-one is not explicitly mentioned in the search results, pyrrolidin-2-ones are known to be versatile lead compounds for designing powerful bioactive agents . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Safety and Hazards
Orientations Futures
Pyrrolidin-2-ones, including 3-(Hydroxymethyl)pyrrolidin-2-one, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . Given their significant biological activities, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propriétés
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLHRHRTOBBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
76220-94-5 |
Source


|
| Record name | 3-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


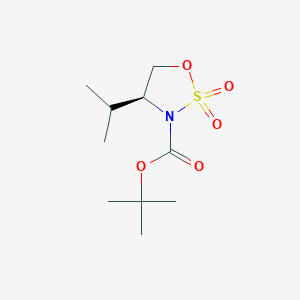
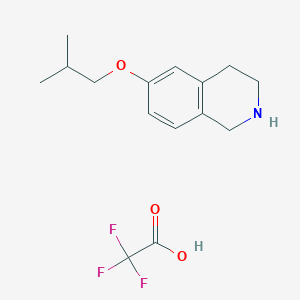
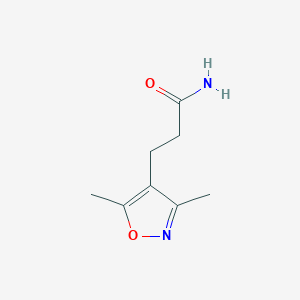
![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)

![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)

![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)
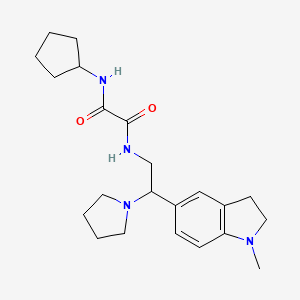

![3-[2-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2831745.png)
